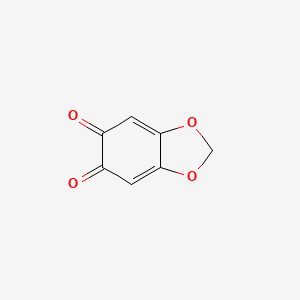

1,3-Benzodioxole-5,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Benzodioxole-5,6-dione is an organic compound with the molecular formula C7H4O4. It is a derivative of benzodioxole, characterized by the presence of two oxygen atoms forming a dioxole ring fused to a benzene ring.

准备方法

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-5,6-dione can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This reaction is typically carried out at 100°C, achieving a conversion rate of 73% with a selectivity of 62% for the desired acylated product . Another method involves the direct arylation of 1,3-benzodioxole with aryl bromides in the presence of palladium catalysts, yielding 4-substituted products in high yields .

Industrial Production Methods

In industrial settings, the continuous acylation process is often preferred due to its efficiency and scalability. This method utilizes a flow chemistry approach, which offers advantages such as improved heat and mass transfer, precise temperature control, and reduced waste generation .

化学反应分析

Types of Reactions

1,3-Benzodioxole-5,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various arylated derivatives

科学研究应用

1,3-Benzodioxole-5,6-dione has a wide range of applications in scientific research:

作用机制

The mechanism of action of 1,3-Benzodioxole-5,6-dione and its derivatives varies depending on the application:

Auxin Receptor Agonists: These compounds bind to the TIR1 receptor in plants, enhancing root growth by promoting auxin-related signaling pathways.

Anti-Tumor Agents: In cancer treatment, the compound’s derivatives inhibit the thioredoxin system, inducing oxidative stress and apoptosis in tumor cells.

相似化合物的比较

1,3-Benzodioxole-5,6-dione can be compared with other similar compounds, such as:

1,3-Benzodioxole: A simpler derivative lacking the dione functionality, used in the synthesis of various bioactive molecules.

Cinnakanehirain: A 1,3-benzodioxole-4,5-dione derivative isolated from Cinnamomum kanehirae, known for its unique structural properties.

Benzo[d][1,3]dioxole Substituted Organoselenium Compounds: These compounds incorporate the benzodioxole subunit and have applications in organic synthesis and pharmaceuticals.

生物活性

1,3-Benzodioxole-5,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in anticancer and insecticidal activities.

Chemical Structure and Properties

This compound features a unique benzodioxole framework that contributes to its biological activity. Its molecular formula is C9H6O4, with a molecular weight of 178.14 g/mol. The compound's structure allows for interactions with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical metabolic pathways.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells by disrupting mitochondrial membrane potential and affecting DNA synthesis .

- Antioxidant Activity : The compound exhibits properties that can neutralize free radicals, potentially protecting cells from oxidative stress .

Anticancer Activity

Several studies have evaluated the anticancer potential of 1,3-benzodioxole derivatives:

- Cytotoxic Effects : A derivative known as 4-(1,3-benzodioxol-5-yl)-1-thiosemicarbazide demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. This compound increased apoptosis rates and inhibited DNA synthesis in these cancer cells .

- Mechanistic Insights : Docking studies suggest that certain derivatives may inhibit SIRT1, a protein involved in regulating cellular processes such as aging and apoptosis . This inhibition correlates with observed anticancer effects.

Insecticidal Activity

The 1,3-benzodioxole group has been identified as a key pharmacophore for insecticidal activity:

- Larvicidal Effects : Compounds derived from 1,3-benzodioxole have shown effective larvicidal activity against Aedes aegypti, a vector for various viruses. Notably, one compound exhibited LC50 values indicating significant potency while demonstrating low toxicity to mammalian cells .

Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/LC50 Values | Observations |

|---|---|---|---|---|

| Anticancer | 4-(1,3-Benzodioxol-5-yl)-1-thiosemicarbazide | A549 (Human Lung Adenocarcinoma) | IC50 not specified | Induces apoptosis; inhibits DNA synthesis |

| C6 (Rat Glioma) | IC50 not specified | Inhibits mitochondrial membrane potential | ||

| Insecticidal | 3,4-(methylenedioxy) cinnamic acid | Aedes aegypti | LC50 = 28.9 ± 5.6 μM | Low toxicity towards human cells |

Case Study 1: Anticancer Activity Evaluation

A study synthesized several benzodioxole derivatives and assessed their cytotoxicity against various cancer cell lines. The most promising derivative (4-(1,3-benzodioxol-5-yl)-1-thiosemicarbazide) showed significant anticancer activity with low toxicity toward healthy NIH/3T3 cells .

Case Study 2: Insecticidal Efficacy

Research focused on synthesizing and evaluating the larvicidal activity of benzodioxole derivatives against Aedes aegypti. One compound demonstrated effective larvicidal properties with minimal cytotoxicity to mammalian cells at higher concentrations .

属性

CAS 编号 |

21505-19-1 |

|---|---|

分子式 |

C7H4O4 |

分子量 |

152.10 g/mol |

IUPAC 名称 |

1,3-benzodioxole-5,6-dione |

InChI |

InChI=1S/C7H4O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 |

InChI 键 |

LHDOEJNLNVXBJE-UHFFFAOYSA-N |

规范 SMILES |

C1OC2=CC(=O)C(=O)C=C2O1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。